molecular formula C28H47NO4 B3394666 Dimethyl 5-(stearylamino)isophthalate CAS No. 63217-37-8

Dimethyl 5-(stearylamino)isophthalate

Cat. No.: B3394666
CAS No.: 63217-37-8
M. Wt: 461.7 g/mol
InChI Key: MSEHBOQBRYAONO-UHFFFAOYSA-N
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Description

Dimethyl 5-(stearylamino)isophthalate is an organic compound that belongs to the class of isophthalates It is characterized by the presence of a stearylamino group attached to the isophthalate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(stearylamino)isophthalate typically involves the esterification of 5-(stearylamino)isophthalic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(stearylamino)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The stearylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of 5-(stearylamino)isophthalic acid.

    Reduction: Formation of 5-(stearylamino)isophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 5-(stearylamino)isophthalate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and as a plasticizer in certain applications.

Mechanism of Action

The mechanism of action of Dimethyl 5-(stearylamino)isophthalate involves its interaction with specific molecular targets. The stearylamino group can interact with lipid membranes, potentially altering their properties and affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl isophthalate
  • Dimethyl terephthalate
  • Dimethyl 5-aminoisophthalate

Uniqueness

Dimethyl 5-(stearylamino)isophthalate is unique due to the presence of the stearylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential interactions with biological membranes, making it a valuable compound for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

dimethyl 5-(octadecylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-26-22-24(27(30)32-2)21-25(23-26)28(31)33-3/h21-23,29H,4-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEHBOQBRYAONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069794
Record name Dimethyl 5-(stearylamino)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63217-37-8
Record name 1,3-Dimethyl 5-(octadecylamino)-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63217-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-(octadecylamino)-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063217378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-(octadecylamino)-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-(stearylamino)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similarly, 1-bromooctane, 1-bromononane, 1-bromodecane, 1-bromoundecane, 1-bromododecane, 2-bromododecane, 1-bromotridecane, 1-bromotetradecane, 1-bromopentadecane, 1-bromo-14-methylpentadecane, 1-bromoheptadecane, 1-bromooctadecane, and 1-bromononadecane gave respectively, dimethyl 5-octylaminoisophthalate, dimethyl 5-nonylaminoisophthalate, dimethyl 5-decylaminoisophthalate, dimethyl 5-undecylaminoisophthalate, dimethyl 5-dodecylaminoisophthalate, dimethyl 5-(1-methylundecylamino)isophthalate, dimethyl 5-tridecylaminoisophthalate, dimethyl 5-tetradecylaminoisophthalate, dimethyl 5-pentadecylaminoisophthalate, dimethyl 5(14-methylpentadecyl)aminoisophthalate, dimethyl 5-heptadecylaminoisophthalate, dimethyl 5-octadecylaminoisophthalate, and dimethyl 5-nonadecylaminoisophthalate.
Name
dimethyl 5-octylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl 5(14-methylpentadecyl)aminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 5-heptadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dimethyl 5-nonadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dimethyl 5-nonylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
dimethyl 5-decylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
dimethyl 5-undecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethyl 5-dodecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
dimethyl 5-(1-methylundecylamino)isophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
dimethyl 5-tridecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
dimethyl 5-tetradecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
dimethyl 5-pentadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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